![molecular formula C26H33N5O3 B612004 N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide CAS No. 1035270-39-3](/img/structure/B612004.png)
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide
描述
AZD-4547 是一种有效的、选择性的成纤维细胞生长因子受体酪氨酸激酶家族抑制剂。它是一种口服生物利用度高的、靶向成纤维细胞生长因子受体 1、2 和 3 的小分子。成纤维细胞生长因子信号轴与多种生物学过程有关,包括组织修复、造血、血管生成和胚胎发育。 该途径的失调与肿瘤发生和化学耐药有关 .
准备方法
AZD-4547 的制备涉及多种合成路线和反应条件。一种方法包括制备第一中间体乙基 2-氰基-5-(3,5-二甲氧基苯基)-3-氧戊酸酯。 该中间体经过进一步反应形成最终化合物 . 工业生产方法通常采用大规模合成,使用优化的反应条件以确保高收率和纯度。
化学反应分析
Reactivity of Functional Groups
The compound’s structure features three reactive domains:
Functional Group | Reactivity Profile | Key Reactions |
---|---|---|
Benzamide | Susceptible to hydrolysis and acylation due to the amide bond. | Acid/base-catalyzed hydrolysis, nucleophilic substitution at the carbonyl. |
Pyrazole Ring | Aromatic heterocycle with electron-rich sites for electrophilic substitution. | Halogenation, nitration, or cross-coupling (e.g., Suzuki-Miyaura reactions). |
Piperazine | Secondary amines capable of alkylation or acylation. | Alkylation with alkyl halides, acylation with acid chlorides. |
Structural confirmation from PubChem .
Benzamide Hydrolysis and Acylation
The benzamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. For example:
Conditions :
Reacylation of the resulting amine with acyl chlorides (e.g., acetyl chloride) regenerates modified benzamide derivatives.
Pyrazole Ring Modifications
The pyrazole moiety participates in electrophilic aromatic substitution (EAS) and cross-coupling reactions:
Reaction Type | Reagents/Conditions | Example Product |
---|---|---|
Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Nitro-pyrazole derivative. |
Bromination | Br₂/FeBr₃, RT | 3-Bromo-pyrazole analog. |
Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, K₂CO₃, 80°C | Biaryl-substituted pyrazole. |
Analogous pyrazole reactivity demonstrated in related compounds.
Piperazine Functionalization
The dimethylpiperazine group undergoes alkylation and acylation to introduce substituents:
Reaction | Reagents | Application |
---|---|---|
Alkylation | Methyl iodide, K₂CO₃, DMF | Quaternary ammonium salt formation. |
Acylation | Acetic anhydride, pyridine | N-Acetyl-piperazine derivative. |
These modifications alter the compound’s solubility and binding affinity for FGFR isoforms .
Comparative Reactivity with Structural Analogs
AZD-4547’s reactivity differs from broader kinase inhibitors due to its targeted FGFR selectivity:
Synthetic Considerations
-
Catalysts : Palladium catalysts (e.g., Pd/C) for hydrogenation steps .
-
Solvents : DMF, THF, or dichloromethane for polar reactions.
-
Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) .
Stability Under Physiological Conditions
AZD-4547 remains stable in pH 7.4 buffers but undergoes gradual hydrolysis in acidic tumor microenvironments (pH < 6.5), releasing active metabolites .
科学研究应用
AZD-4547 具有广泛的科学研究应用,包括:
化学: 它用作工具化合物来研究成纤维细胞生长因子受体信号通路及其在多种生物学过程中的作用。
生物学: 它用于研究成纤维细胞生长因子受体在细胞生长、分化和存活中的作用。
医学: AZD-4547 正在接受临床研究,用于治疗依赖成纤维细胞生长因子受体的肿瘤,包括非小细胞肺癌、胃癌和子宫内膜癌
作用机制
AZD-4547 通过抑制成纤维细胞生长因子受体 1、2 和 3 的活性发挥作用。与这些受体结合后,它会阻止它们的自分泌磷酸化和随后下游信号通路的激活。 这种抑制会导致细胞增殖的抑制和成纤维细胞生长因子受体失调的肿瘤细胞凋亡的诱导 . 涉及的分子靶标和通路包括丝裂原活化蛋白激酶通路和磷脂酰肌醇 3-激酶通路 .
6. 与相似化合物的比较
AZD-4547 独特之处在于它对成纤维细胞生长因子受体 1、2 和 3 的高选择性,对其他激酶(如激酶插入结构域受体)的活性很小。 这种选择性减少了脱靶效应的可能性,提高了它的治疗效果 . 相似的化合物包括:
BGJ398: 另一种选择性的成纤维细胞生长因子受体抑制剂,但化学结构不同。
JNJ-42756493: 一种泛成纤维细胞生长因子受体抑制剂,对所有四种成纤维细胞生长因子受体亚型都有活性。
相似化合物的比较
AZD-4547 is unique in its high selectivity for fibroblast growth factor receptors 1, 2, and 3, with minimal activity against other kinases such as the kinase insert domain receptor. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy . Similar compounds include:
BGJ398: Another selective inhibitor of fibroblast growth factor receptors, but with a different chemical structure.
JNJ-42756493: A pan-fibroblast growth factor receptor inhibitor with activity against all four fibroblast growth factor receptor isoforms.
生物活性
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide, commonly referred to as AZD-4547, is a synthetic compound notable for its pharmacological potential, particularly in oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
AZD-4547 has a complex structure characterized by the following components:
- Pyrazole Ring : Contributes to its reactivity and biological activity.
- Piperazine Moiety : Enhances binding affinity to target receptors.
- Benzamide Group : Plays a crucial role in pharmacodynamics.
The molecular formula of AZD-4547 is , with a molecular weight of approximately 463.58 g/mol. Its structural uniqueness allows for specific interactions with fibroblast growth factor receptors (FGFRs), particularly FGFR1, which is critical in various cancer pathways.
AZD-4547 primarily functions as an FGFR inhibitor . By blocking FGFR signaling pathways, it disrupts the phosphorylation of downstream proteins essential for cell proliferation and survival. This mechanism is particularly relevant in cancers where FGFR signaling is dysregulated.
Inhibition Spectrum
- FGFR1 : Main target; involved in tumor growth.
- NTRK1 : Recent studies suggest potential inhibition of this receptor tyrosine kinase, indicating broader therapeutic applications beyond FGFR-related cancers.
Antitumor Activity
AZD-4547 has demonstrated potent antitumor effects against several solid tumors, including:
- Gastric Cancer
- Lymphoma
The compound's specificity for FGFR signaling pathways results in fewer off-target effects compared to other multi-targeted kinase inhibitors like pazopanib and sorafenib.
Case Studies
- Clinical Trials : Various clinical trials have evaluated AZD-4547's efficacy in patients with FGFR-driven malignancies. Results indicate significant tumor reduction rates in subjects with specific FGFR mutations.
- Combination Therapies : Research is ongoing to assess the effectiveness of AZD-4547 in combination with other therapies to enhance overall treatment outcomes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Fexagratinib | Similar piperazine and pyrazole structures | FGFR inhibitor |
Pazopanib | Contains piperazine; multi-targeted tyrosine kinase inhibitor | Cancer treatment |
Sorafenib | Includes a phenyl group; inhibits multiple kinases | Antineoplastic agent |
Uniqueness
AZD-4547's selective targeting of FGFR pathways distinguishes it from broader kinase inhibitors, potentially leading to improved efficacy and reduced side effects in treating FGFR-related malignancies.
Synthesis and Chemical Reactivity
The synthesis of AZD-4547 involves multiple steps requiring precise conditions to optimize yield and purity. Key reactions include:
- Acylation and Hydrolysis : Related to the benzamide moiety.
- Nucleophilic Substitutions : Associated with the pyrazole ring.
- Alkylation Reactions : Involving the piperazine component.
These reactions are crucial for developing derivatives that may exhibit enhanced pharmacological properties.
属性
IUPAC Name |
N-[5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-yl]-4-[(3S,5R)-3,5-dimethylpiperazin-1-yl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-17-15-31(16-18(2)27-17)22-9-6-20(7-10-22)26(32)28-25-13-21(29-30-25)8-5-19-11-23(33-3)14-24(12-19)34-4/h6-7,9-14,17-18,27H,5,8,15-16H2,1-4H3,(H2,28,29,30,32)/t17-,18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRQMAABPASPXMW-HDICACEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)CCC4=CC(=CC(=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145887 | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1035270-39-3 | |
Record name | AZD-4547 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1035270393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-4547 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12247 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | AZD-4547 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[5-[2-(3,5-Dimethoxyphenyl)ethyl]-2H-pyrazol-3-yl]-4-(3,5-dimethylpiperazin-1-yl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ABSK-091 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2167OG1EKJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the primary mechanism of action of AZD-4547?
A1: AZD-4547 functions as a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, FGFR2, and FGFR3. [, ] By competitively binding to the ATP-binding site of these receptors, AZD-4547 blocks downstream signaling pathways involved in tumor cell growth and survival. []
Q2: Which cancers are particularly sensitive to AZD-4547 treatment?
A2: Preclinical studies have shown significant antitumor activity of AZD-4547 in cancers with dysregulated FGFR signaling. For instance, gastric cancers exhibiting FGFR2 gene amplification demonstrated pronounced sensitivity to AZD-4547. [] Additionally, in vitro and in vivo models of imatinib-resistant gastrointestinal stromal tumors (GIST) with activated FGFR signaling pathways, but lacking secondary KIT mutations, showed remarkable responses to AZD-4547 treatment. []
Q3: How does AZD-4547 compare to other FGFR inhibitors in terms of selectivity?
A3: Unlike some earlier FGFR inhibitors that displayed activity against the kinase insert domain receptor (KDR), AZD-4547 exhibits enhanced selectivity for FGFR1, FGFR2, and FGFR3. This selectivity profile minimizes off-target effects related to KDR inhibition, as confirmed in preclinical studies. []
Q4: Has AZD-4547 shown efficacy in combination therapies?
A4: Research suggests potential benefits of combining AZD-4547 with other targeted therapies. For example, in non-small cell lung cancer (NSCLC) cell lines, combining AZD-4547 with a Mer tyrosine kinase inhibitor demonstrated superior inhibition of colony formation compared to either agent alone, highlighting the synergistic potential of targeting complementary signaling pathways. [] Similarly, in head and neck squamous cell carcinoma (HNSCC), combining AZD-4547 with a c-Met inhibitor (PF-02341066) significantly suppressed tumor growth in vitro, suggesting a promising strategy to disrupt tumor-stroma interactions. []
Q5: Are there any known resistance mechanisms to AZD-4547?
A5: While AZD-4547 demonstrates potent antitumor activity in FGFR-dependent cancers, prolonged inhibition of specific signaling pathways can lead to the emergence of resistance. In the case of GIST, long-term treatment with imatinib, a KIT inhibitor, can induce clonal evolution and select for cancer cells with upregulated FGFR signaling, rendering them resistant to imatinib but sensitive to AZD-4547. [] This highlights the dynamic nature of tumor evolution and the need for continuous monitoring and potentially adaptive therapeutic strategies.
Q6: Are there any insights into the structural features of AZD-4547 that contribute to its FGFR selectivity?
A7: Structural studies have provided insights into the binding modes of AZD-4547 within the ATP-binding pocket of different FGFR isoforms. These studies reveal diverse interactions and conformational changes that contribute to the compound's selectivity profile. [] For instance, the specific interactions of AZD-4547 within the hinge region and the DFG motif of FGFR kinases are crucial for its inhibitory activity. [] Further research exploring the structure-activity relationship of AZD-4547 and its analogs could aid in designing even more potent and selective FGFR inhibitors.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。